8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-8-(morpholine-4-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-2-5-16(6-3-14)26-22(28)18-13-23-19-7-4-15(12-17(19)20(18)24-26)21(27)25-8-10-29-11-9-25/h2-7,12-13,24H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISJUXRRWAMLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the p-tolyl group: This step often involves a Friedel-Crafts alkylation reaction, where a p-tolyl group is introduced to the pyrazoloquinoline core.
Attachment of the morpholine-4-carbonyl group: This can be done through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Friedländer Condensation
-
Reagents : Anthranilic acid derivatives (e.g., anthranilaldehyde) and pyrazolones undergo condensation in the presence of acidic or basic catalysts to form the quinoline ring.
-
Conditions : Heating in ethylene glycol (80–120°C) yields pyrazoloquinolines with 20–85% efficiency depending on substituents .
-
Example :
Niementowski Reaction
-
Reagents : Anthranilic acid and ketones react under dehydrating conditions (e.g., polyphosphoric acid) to form 4-hydroxyquinolines, which are further functionalized .
p-Tolyl Group Installation
-
Suzuki Coupling : Aryl boronic acids (e.g., p-tolylboronic acid) are coupled to halogenated pyrazoloquinolines using palladium catalysts .
Electrophilic Substitution
-
The C4 position of the quinoline ring is susceptible to electrophilic attack (e.g., nitration, sulfonation) .
-
Example :
Ring-Opening Reactions
-
Treatment with strong bases (e.g., KOH/EtOH) opens the pyrazole ring, forming enaminones that can undergo further cyclization .
Anticancer Derivatives
-
Thiolation at C5 using carbon disulfide and KOH produces thioethers, which are alkylated with propargyl bromide or chloroacetamides to enhance cytotoxicity .
-
Example :
-
Fluorescent Sensor Development
-
Electron-withdrawing groups (e.g., NO₂) at C8 enhance fluorescence quantum yield, enabling applications in metal ion sensing .
Key Challenges and Innovations
-
Regioselectivity : Bulky substituents (e.g., p-tolyl) reduce reaction efficiency in Friedlälder condensations .
-
Microwave-Assisted Synthesis : Reduces reaction time from 24h to 30min while improving yields (e.g., 85% for microwave vs. 45% for conventional heating) .
Comparative Reaction Pathways
Recent Advances
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Properties
Research indicates that 8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one exhibits promising anti-cancer activity. It has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation, making it a candidate for further development as an anti-cancer agent. Studies have demonstrated that compounds with similar pyrazoloquinoline structures can effectively target cancer cells by disrupting key signaling pathways involved in tumor growth .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The morpholine moiety is known to enhance the biological activity of various compounds, and derivatives of pyrazoloquinolines have been reported to exhibit significant antimicrobial effects against a range of pathogens. For instance, derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Material Science
Organic Semiconductors
The unique structure of this compound positions it as a potential candidate for use in organic semiconductors. Its ability to form stable electronic states makes it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaic devices. The incorporation of pyrazoloquinoline derivatives into electronic materials can enhance their conductivity and stability .
Biological Research
Enzyme Mechanisms and Protein Interactions
In biological research, this compound serves as a valuable probe for studying enzyme mechanisms and protein interactions. Its ability to selectively bind to specific enzymes allows researchers to investigate the dynamics of enzyme-substrate interactions and the effects of inhibitors on enzymatic activity. This can lead to insights into metabolic pathways and the development of novel therapeutic strategies .
Industrial Applications
Synthesis of Advanced Materials
The compound's reactivity allows it to be utilized in the synthesis of advanced materials with tailored electronic properties. Its functional groups can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, enabling the creation of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-quinolone: A heterocyclic compound with broad pharmaceutical applications, including antibacterial and anti-inflammatory properties.
4-quinazolinone: Known for its antimalarial and antitumor activities.
Imidazoles: A class of compounds with diverse biological activities, including antifungal and anticancer properties.
Uniqueness
8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholine ring and pyrazoloquinoline core make it a versatile scaffold for drug development and material science applications.
Biological Activity
The compound 8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a derivative of pyrazoloquinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an antibiotic adjuvant and anticancer agent.
Synthesis and Structural Characteristics
The synthesis of pyrazoloquinoline derivatives typically involves the reaction of hydrazines with various carbonyl compounds. The specific structure of This compound includes a morpholine group that enhances its solubility and biological activity. The presence of the p-tolyl group is also significant for its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that pyrazoloquinoline derivatives exhibit antibacterial properties. For instance, certain compounds in this family have shown moderate direct-acting antibacterial activity against Gram-negative bacteria, with maximum inhibition zones observed at 7 mm. Notably, some derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against Enterobacterales, indicating their potential as antibiotic adjuvants when combined with traditional antibiotics like colistin .
Anticancer Potential
The anticancer activity of This compound has been evaluated in various cancer cell lines. It has been reported that similar compounds in the pyrazoloquinoline series inhibit key enzymes involved in cancer cell proliferation. For example, derivatives have shown IC50 values as low as 0.067 µM against Aurora-A kinase, a target for cancer therapy . Additionally, these compounds have demonstrated significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting anti-inflammatory properties that may contribute to their anticancer effects .
The mechanism by which This compound exerts its biological effects is likely multifaceted. The compound may inhibit specific kinases involved in cell cycle regulation and proliferation. Furthermore, its ability to modulate inflammatory pathways could enhance its therapeutic efficacy against cancer and bacterial infections.
Case Studies and Research Findings
Q & A
Q. Basic (Characterization)
- X-ray crystallography resolves the 3D structure, confirming regiochemistry of the morpholine and p-tolyl groups (e.g., C–H···O hydrogen bonding patterns) .
- NMR : NMR shows distinct singlet peaks for the pyrazoline proton (δ 8.8–9.2 ppm) and morpholine methylenes (δ 3.4–3.7 ppm). NMR confirms carbonyl resonances at δ 165–170 ppm .
- HRMS : Exact mass matching within 2 ppm error validates molecular formula .
How can researchers resolve discrepancies between theoretical and experimental solubility data for this compound?
Advanced (Data Contradiction Analysis)
Discrepancies often arise from polymorphic forms or solvent-solute interactions. Use Hansen solubility parameters (HSPs) to predict solubility in polar aprotic solvents (e.g., DMSO). Experimental validation via shake-flask method (OECD Guideline 105) at 25°C identifies optimal solvents. Computational tools like COSMO-RS refine predictions by accounting for hydrogen-bonding capacity .
What in vitro assays are suitable for evaluating the biological activity of this compound, such as enzyme inhibition?
Q. Basic (Biological Screening)
- Cholinesterase inhibition : Modified Ellman’s assay using acetylthiocholine iodide and DTNB reagent, with donepezil as a positive control .
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ calculation) and FRAP assay for reducing power .
- Cytotoxicity : MTT assay on HEK-293 cells to establish therapeutic index .
How can in silico modeling predict target binding modes and guide structural modifications?
Advanced (Computational Chemistry)
Molecular docking (AutoDock Vina) against targets like PDE4 or AChE identifies key interactions (e.g., π-π stacking with p-tolyl). MD simulations (AMBER) assess binding stability over 100 ns. QSAR models using descriptors like LogP and polar surface area optimize substituents for enhanced activity .
What strategies are effective for synthesizing structural analogs to study structure-activity relationships (SAR)?
Q. Advanced (SAR Exploration)
- Core modifications : Replace pyrazoloquinolinone with pyridodiazepinones via Beckmann rearrangement .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to modulate electron density.
- Bioisosteric replacement : Substitute morpholine with thiomorpholine or piperazine to alter pharmacokinetics .
What purification challenges arise during scale-up, and how can they be mitigated?
Basic (Purification)
Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes unreacted morpholine derivatives. Recrystallization from ethanol/water (7:3) yields high-purity crystals. For persistent impurities, preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water achieves >98% purity .
How can mechanistic studies elucidate the compound’s mode of action in biological systems?
Q. Advanced (Mechanistic Insights)
- Enzyme kinetics : Lineweaver-Burk plots determine inhibition type (competitive vs. non-competitive).
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify intracellular oxidative stress reduction .
- Metabolic profiling : LC-MS/MS identifies Phase I/II metabolites in hepatic microsomes to predict in vivo behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
